Pivalic acid chemical structure and properties
Pivalic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivalic acid, systematically named 2,2-dimethylpropanoic acid, is a carboxylic acid with the molecular formula (CH₃)₃CCO₂H.[1] It is a colorless, odiferous organic compound that exists as a solid at room temperature.[1] The highly branched structure of pivalic acid, featuring a tertiary butyl group attached to the carboxyl function, imparts unique steric and electronic properties that make it a valuable building block in organic synthesis and drug development. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of pivalic acid, with a focus on its relevance to researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Identification
The structure of pivalic acid is characterized by a central quaternary carbon atom bonded to three methyl groups and a carboxylic acid group. This steric bulk is a defining feature that influences its reactivity and applications.
Synonyms: Trimethylacetic acid, 2,2-Dimethylpropionic acid, Neopentanoic acid.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of pivalic acid is presented in the table below, providing a quick reference for laboratory and development work.
| Property | Value | Reference |
| IUPAC Name | 2,2-dimethylpropanoic acid | [2][4] |
| Chemical Formula | C₅H₁₀O₂ | [2][3] |
| Molecular Weight | 102.13 g/mol | [2] |
| Melting Point | 33-36 °C | [5] |
| Boiling Point | 163-164 °C | [6][7] |
| Density | 0.905 g/cm³ | [6] |
| pKa | 5.03 (at 25 °C) | [4] |
| Solubility in Water | 25 g/L (at 20 °C) | [4] |
| Appearance | Colorless crystalline solid | [2] |
Synthesis of Pivalic Acid
Several methods have been developed for the synthesis of pivalic acid, ranging from large-scale industrial processes to convenient laboratory-scale preparations.
Industrial Synthesis: The Koch Reaction
The primary industrial route to pivalic acid is the Koch reaction, which involves the hydrocarboxylation of isobutene.[1][8] This reaction is catalyzed by strong acids, such as hydrofluoric acid.[1][8]
Experimental Protocol: The Koch-Haaf Reaction (Laboratory Scale)
A laboratory-friendly variation of the Koch reaction is the Koch-Haaf reaction, which utilizes formic acid as a source of carbon monoxide in the presence of a strong acid.[8]
Materials:
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Formic Acid (98-100%)
-
Ice-cold water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place tert-butanol.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred tert-butanol, maintaining the temperature below 10 °C.
-
Once the addition of sulfuric acid is complete, add formic acid dropwise from the dropping funnel. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition of formic acid is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes and then at room temperature for 2 hours.
-
Pour the reaction mixture slowly over crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude pivalic acid can be purified by distillation.
Laboratory Synthesis: Grignard Reaction
A common laboratory-scale synthesis involves the carbonation of a Grignard reagent prepared from tert-butyl chloride.[1]
Experimental Protocol: Synthesis of Pivalic Acid via a Grignard Reagent
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
tert-Butyl chloride
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 6 M)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a dry three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture using drying tubes.
-
Place magnesium turnings in the flask.
-
Add a small amount of a solution of tert-butyl chloride in anhydrous diethyl ether from the dropping funnel to initiate the reaction. A crystal of iodine can be added to start the reaction if necessary.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Carbonation:
-
Cool the Grignard reagent to room temperature.
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A solid mass will form.
-
Allow the mixture to warm to room temperature, and the excess dry ice to sublime.
-
-
Work-up:
-
Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield crude pivalic acid.
-
The product can be purified by crystallization or distillation.
-
Applications in Drug Development and Organic Synthesis
The unique properties of pivalic acid and its derivatives make them highly useful in several areas of chemical research and development.
Pivaloyl (Piv) Group as a Protecting Group for Alcohols
The pivaloyl group is a robust protecting group for alcohols in multi-step organic synthesis.[1][9] The steric hindrance provided by the tert-butyl group makes pivaloate esters resistant to a wide range of reaction conditions, including basic hydrolysis and some nucleophilic attacks.
Experimental Protocol: Protection of an Alcohol with Pivaloyl Chloride
Materials:
-
Alcohol
-
Pivaloyl chloride
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the alcohol in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine or triethylamine (as a base) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add pivaloyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the pivaloate ester, which can be further purified by column chromatography.
Experimental Protocol: Deprotection of a Pivaloate Ester
Deprotection of pivaloate esters is typically achieved under harsh conditions due to their stability.
Materials:
-
Pivaloate ester
-
Strong base (e.g., sodium hydroxide) or reducing agent (e.g., lithium aluminum hydride)
-
Appropriate solvent (e.g., methanol (B129727)/water for hydrolysis, THF for reduction)
-
Heating apparatus
-
Magnetic stirrer
Procedure (Hydrolysis):
-
Dissolve the pivaloate ester in a mixture of methanol and water.
-
Add a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the deprotection is complete, cool the reaction mixture and neutralize with acid.
-
Extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the deprotected alcohol.
Other Applications
-
Pharmaceuticals: Pivalic acid and its derivatives are used in the synthesis of various active pharmaceutical ingredients. For example, pivampicillin (B1678493) is a prodrug of ampicillin (B1664943) where the carboxyl group is esterified with a pivaloyloxymethyl group to enhance its oral bioavailability.
-
Polymers: Esters of pivalic acid are known for their high resistance to hydrolysis and thermal stability, making them suitable for the production of specialized polymers and lacquers.[1]
-
Agrochemicals: Pivalic acid serves as a precursor in the synthesis of certain pesticides and herbicides.
-
NMR Spectroscopy: Due to its sharp singlet in the ¹H NMR spectrum, pivalic acid is sometimes used as an internal chemical shift standard in aqueous solutions.[1]
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for pivalic acid.
| Spectrum Type | Key Features and Interpretation | Reference |
| ¹H NMR | A sharp singlet around δ 1.2 ppm, corresponding to the nine equivalent protons of the three methyl groups. A broad singlet at higher ppm values (variable) for the acidic proton of the carboxyl group. | [1][9] |
| ¹³C NMR | A signal for the quaternary carbon of the tert-butyl group, a signal for the methyl carbons, and a signal for the carbonyl carbon of the carboxylic acid. | [10] |
| IR | A broad O-H stretching band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. A strong C=O stretching band around 1700 cm⁻¹. C-H stretching and bending vibrations for the methyl groups. | [3] |
| Mass Spec. | The mass spectrum shows a molecular ion peak (M⁺) at m/z 102. A prominent peak is observed at m/z 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺) formed by alpha-cleavage. | [11][12] |
Safety Information
Pivalic acid is a corrosive substance that can cause skin and eye irritation.[2] It is harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Pivalic acid is a versatile and important molecule in modern organic chemistry and drug development. Its unique sterically hindered structure provides both challenges and opportunities in synthesis. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to utilize this valuable chemical building block in their work. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community.
References
- 1. Pivalic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Pivalic acid (75-98-9) IR Spectrum [chemicalbook.com]
- 4. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pivalic acid, 2-methylpropyl ester [webbook.nist.gov]
- 6. guidechem.com [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Koch reaction - Wikipedia [en.wikipedia.org]
- 9. Pivalic acid (75-98-9) 1H NMR spectrum [chemicalbook.com]
- 10. Pivalic acid (75-98-9) 13C NMR spectrum [chemicalbook.com]
- 11. Pivalic acid (75-98-9) MS spectrum [chemicalbook.com]
- 12. massbank.eu [massbank.eu]
